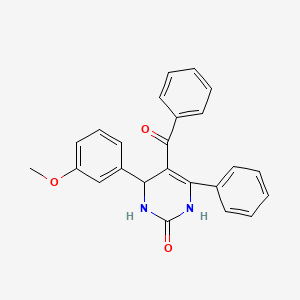
5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Description
5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group attached to a dihydropyrimidinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C24H20N2O3/c1-29-19-14-8-13-18(15-19)22-20(23(27)17-11-6-3-7-12-17)21(25-24(28)26-22)16-9-4-2-5-10-16/h2-15,22H,1H3,(H2,25,26,28) |
InChI Key |
ZAVZGBZOBYWJLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone typically involves a multi-step process. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For example, the reaction between benzoyl chloride, 3-methoxybenzaldehyde, and phenylurea in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyrimidinone compound. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidinone compounds with different substituents on the aromatic rings or the pyrimidinone core .
Scientific Research Applications
5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents on the aromatic rings or the pyrimidinone core. Examples include:
- 5-benzoyl-4-(4-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
- 5-benzoyl-4-(3-chlorophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Uniqueness
The uniqueness of 5-benzoyl-4-(3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of new compounds with tailored properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


